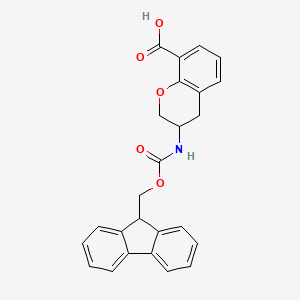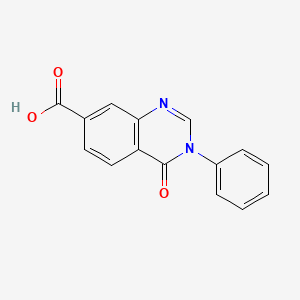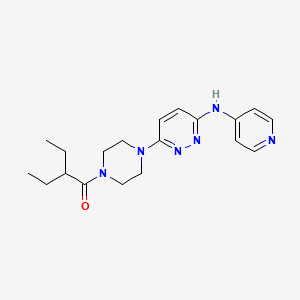![molecular formula C25H22N2O6S B2374642 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866725-36-2](/img/structure/B2374642.png)
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of BSQA and its derivatives involves various chemical techniques and computational chemistry applications . The process aims to design and develop new pharmaceutical compounds, either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .Molecular Structure Analysis
The molecular structure of BSQA is unique and allows for potential applications in various fields. It is part of the quinolone class of compounds, which are known for their diverse chemical structures.Chemical Reactions Analysis
The chemical reactions involving BSQA are studied using a combination of chemical techniques and computational chemistry applications . These studies focus on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of BSQA are determined by its unique molecular structure and the specific physicochemical properties of its functional groups . These properties are crucial in understanding its potential applications in various fields .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has identified compounds with structural similarities to "2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide" exhibiting significant antitumor activities. A study highlighted novel 3-benzyl-4(3H)quinazolinone analogues demonstrating broad spectrum antitumor activities, with some compounds showing selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. The molecular docking methodology suggested a similar binding mode to known inhibitors, indicating the potential for the development of new antitumor agents (Al-Suwaidan et al., 2016).
Radiomodulatory Effects
Another study on quinazolinone derivatives bearing a benzenesulfonamide moiety showed that one compound in particular exhibited potent in vitro NQO1 inducer activity, low toxicity in mice, and reduced the damaging effects of gamma radiation. This compound was identified as a promising antioxidant and radiomodulatory agent, highlighting the potential of such derivatives in radioprotection (Soliman et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-17-12-13-20(22(14-17)33-2)26-24(28)16-27-15-23(25(29)19-10-6-7-11-21(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFBJUCUVUCIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)
![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)

![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)


![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)
![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)
